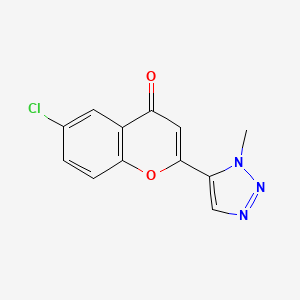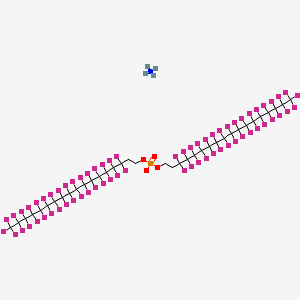
Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 297-950-3, also known as MCC950, is a potent and specific inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by promoting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). This compound has garnered significant attention due to its potential therapeutic applications in treating various inflammatory diseases .
Vorbereitungsmethoden
The synthesis of MCC950 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high purity and yield. Industrial production methods for MCC950 may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
MCC950 undergoes various types of chemical reactions, including:
Oxidation: MCC950 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in MCC950.
Substitution: Substitution reactions can occur at specific positions on the MCC950 molecule, leading to the formation of different analogs. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
MCC950 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in various chemical processes.
Biology: Employed in biological research to investigate the mechanisms of inflammation and immune response.
Medicine: Potential therapeutic agent for treating inflammatory diseases such as cryopyrin-associated periodic syndromes (CAPS), myocardial infarction, and neuroinflammation.
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical applications.
Wirkmechanismus
MCC950 exerts its effects by specifically inhibiting the NLRP3 inflammasome. It blocks the release of IL-1β induced by NLRP3 activators such as nigericin, ATP, and MSU crystals. MCC950 targets the NLRP3 NATCH domain, interfering with the Walker B motif function, thus preventing NLRP3 conformational change and oligomerization. This inhibition reduces the cleavage of caspase-1 and the subsequent production of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
MCC950 is unique in its specificity and potency as an NLRP3 inflammasome inhibitor. Similar compounds include:
VX-765: Another NLRP3 inflammasome inhibitor, but with a different mechanism of action.
CY-09: A small molecule inhibitor of NLRP3 with distinct structural features.
Eigenschaften
CAS-Nummer |
93776-23-9 |
|---|---|
Molekularformel |
C36H12F66NO4P |
Molekulargewicht |
1807.4 g/mol |
IUPAC-Name |
azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl) phosphate |
InChI |
InChI=1S/C36H9F66O4P.H3N/c37-5(38,7(41,42)9(45,46)11(49,50)13(53,54)15(57,58)17(61,62)19(65,66)21(69,70)23(73,74)25(77,78)27(81,82)29(85,86)31(89,90)33(93,94)35(97,98)99)1-3-105-107(103,104)106-4-2-6(39,40)8(43,44)10(47,48)12(51,52)14(55,56)16(59,60)18(63,64)20(67,68)22(71,72)24(75,76)26(79,80)28(83,84)30(87,88)32(91,92)34(95,96)36(100,101)102;/h1-4H2,(H,103,104);1H3 |
InChI-Schlüssel |
OGDIQSOBOWNNQC-UHFFFAOYSA-N |
Kanonische SMILES |
C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


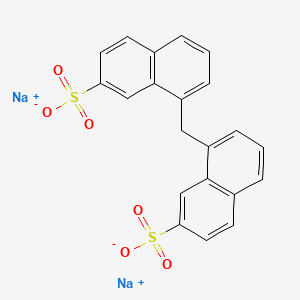

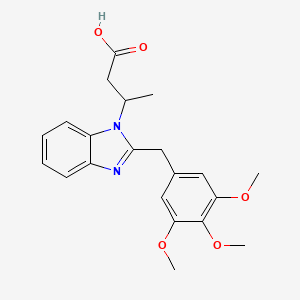
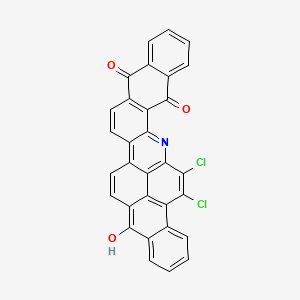
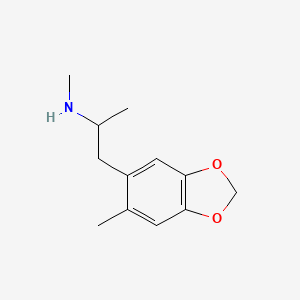
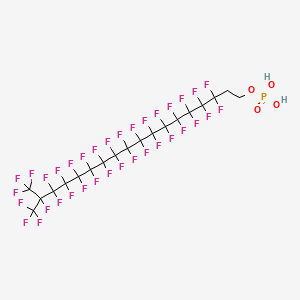
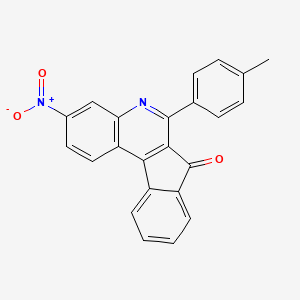


![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12742896.png)
![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)

